molecular formula C9H17NO B14373454 2-Methyl-1-oxa-4-azaspiro[4.5]decane CAS No. 90267-83-7

2-Methyl-1-oxa-4-azaspiro[4.5]decane

Cat. No.: B14373454
CAS No.: 90267-83-7
M. Wt: 155.24 g/mol
InChI Key: DYUQBGBYGQALCI-UHFFFAOYSA-N
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Description

2-Methyl-1-oxa-4-azaspiro[45]decane is a heterocyclic compound that features a spiro structure, which means it has two rings sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-oxa-4-azaspiro[4.5]decane can be achieved through several methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction typically requires a base such as sodium hydride and is conducted under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring the process is scalable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-oxa-4-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-1-oxa-4-azaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-oxa-4-azaspiro[4.5]decane is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms within the ring system. This combination of features can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

90267-83-7

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

2-methyl-1-oxa-4-azaspiro[4.5]decane

InChI

InChI=1S/C9H17NO/c1-8-7-10-9(11-8)5-3-2-4-6-9/h8,10H,2-7H2,1H3

InChI Key

DYUQBGBYGQALCI-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2(O1)CCCCC2

Origin of Product

United States

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